molecular formula C22H22ClN5O2S B1666065 Apafant CAS No. 105219-56-5

Apafant

Numéro de catalogue: B1666065
Numéro CAS: 105219-56-5
Poids moléculaire: 456.0 g/mol
Clé InChI: JGPJQFOROWSRRS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Apafant is a potent platelet-activating factor antagonist . It blocks eosinophil activation and is effective in the chronic phase of experimental allergic conjunctivitis in guinea pigs .


Synthesis Analysis

This compound is a water-soluble selective PAF antagonist that inhibits PAF binding to human PAF receptors with a Ki of 9.9 nM . It inhibits PAF-induced human platelet aggregation in vitro .


Molecular Structure Analysis

This compound contains total 57 bond(s); 35 non-H bond(s), 18 multiple bond(s), 4 rotatable bond(s), 2 double bond(s), 16 aromatic bond(s), 2 five-membered ring(s), 2 six-membered ring(s), 1 seven-membered ring(s), 2 ten-membered ring(s), 1 tertiary amide(s) (aliphatic), 1 imine(s) .


Chemical Reactions Analysis

This compound has been shown to block eosinophil activation and is effective in the chronic phase of experimental allergic conjunctivitis in guinea pigs . It inhibits PAF-induced human platelet aggregation in vitro .


Physical And Chemical Properties Analysis

This compound is a potent and specific synthetic antagonist of the pro-inflammatory platelet activating factor (PAF) receptor . It is employed for the in vitro and in vivo study of the PAF pathway .

Applications De Recherche Scientifique

Apafant : Analyse complète des applications de la recherche scientifique : this compound, connu chimiquement sous le nom de WEB-2086, est un inhibiteur puissant et sélectif du facteur d’activation plaquettaire (PAF), un médiateur phospholipidique. Il a fait l’objet d’études pour diverses applications impliquant des réponses inflammatoires et continue d’être utilisé dans la recherche pharmacologique. Vous trouverez ci-dessous des sections détaillées portant sur les applications uniques d’this compound dans la recherche scientifique.

Inhibition de l’agrégation plaquettaire

Il a été démontré qu’this compound inhibait in vitro l’agrégation plaquettaire humaine induite par le PAF. Cette propriété le rend précieux pour l’étude des affections où l’agrégation plaquettaire joue un rôle essentiel, comme la thrombose et les maladies cardiovasculaires .

Traitement de la conjonctivite allergique

Dans le domaine de l’ophtalmologie, this compound a démontré des effets inhibiteurs sur les phases aiguës et tardives de la conjonctivite allergique, ce qui en fait un candidat potentiel pour le traitement de cette affection .

Recherche sur l’asthme

This compound a été étudié comme traitement de l’asthme en raison de ses propriétés anti-inflammatoires. Bien qu’il n’ait pas été adopté à des fins médicales, il reste un outil important pour comprendre les voies inflammatoires impliquées dans l’asthme .

Études anti-inflammatoires

La capacité du médicament à agir comme un antagoniste du PAF permet aux chercheurs d’étudier le rôle de la voie du PAF dans diverses affections inflammatoires, fournissant des informations sur les cibles thérapeutiques potentielles .

Recherche pharmacologique

En tant qu’antagoniste synthétique du récepteur du PAF (PAFR), this compound est largement utilisé in vitro et in vivo pour étudier les mécanismes et les implications de la voie du PAF dans différentes maladies .

Mécanisme D'action

Target of Action

Apafant, also known as WEB2086, is a synthetic antagonist of the Platelet-Activating Factor Receptor (PAFR) . PAFR is a G-protein-coupled seven-transmembrane receptor that plays a significant role in stimulating inflammatory and thrombotic responses . It is activated by Platelet-Activating Factor (PAF), a family of structurally related agonistic phospholipids that bind with high affinity to the receptor .

Mode of Action

This compound acts by binding with low nanomolar affinity to PAFR, thereby competing with the natural ligand PAF . In competition experiments with [3H]PAF, this compound displaces the natural ligand PAF with an equilibrium dissociation constant (KD) of 15 nM, thereby inhibiting the signaling function of PAFR .

Biochemical Pathways

PAFR stimulation mediates numerous cellular responses such as activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, phosphoinositol turnover, platelet and granulocyte aggregation, and chemotaxis of leukocytes . Elevated PAF levels in disease tissues and fluids can lead to systemic hypotension, increased vascular permeability, and thrombocytopenia .

Pharmacokinetics

It’s known that the compound has been employed for in vitro and in vivo studies of the paf pathway .

Result of Action

This compound inhibits PAF-induced human platelet and neutrophil aggregation in vitro at IC50’s of 170 and 360 nM, respectively . In vivo, it has been shown to potently reduce bronchoconstriction, hypotension, microvascular leakage, and anaphylactic shock .

Action Environment

It’s known that the compound has been employed for in vitro and in vivo studies of the paf pathway , suggesting that its action, efficacy, and stability could potentially be influenced by various experimental conditions.

Safety and Hazards

Apafant is suspected of damaging fertility or the unborn child . In case of exposure or concern, medical advice should be sought . It should be stored locked up and disposed of in accordance with applicable laws and regulations .

Analyse Biochimique

Biochemical Properties

Apafant plays a crucial role in biochemical reactions by inhibiting the PAF receptor. The PAF receptor is a G-protein-coupled receptor that mediates inflammatory and thrombotic responses. This compound interacts with the PAF receptor by displacing the natural ligand PAF with an equilibrium dissociation constant (KD) of 15 nM . This interaction inhibits the signaling function of the PAF receptor, thereby preventing PAF-induced human platelet and neutrophil aggregation . Additionally, this compound has been shown to inhibit PAF-induced eosinophil activation in allergic conjunctivitis models .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It inhibits PAF-induced human platelet aggregation and neutrophil aggregation in vitro . In vivo studies have demonstrated that this compound reduces bronchoconstriction, hypotension, microvascular leakage, and anaphylactic shock in animal models . This compound also influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, and affects gene expression related to inflammatory responses .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the PAF receptor, thereby inhibiting the receptor’s activation by PAF. This inhibition prevents the downstream signaling events that lead to inflammatory and thrombotic responses . This compound’s selective inhibition of the PAF receptor is achieved through structural modifications that separate its PAF inhibitory actions from activity at the benzodiazepine receptor . This selective inhibition results in reduced platelet aggregation, neutrophil activation, and eosinophil activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable and effective in inhibiting PAF-induced responses in both acute and chronic phases of allergic conjunctivitis . Long-term studies have shown that this compound maintains its inhibitory effects on eosinophil activation and reduces clinical symptoms in repetitive challenge models . The stability and sustained efficacy of this compound make it a valuable tool for studying the PAF pathway in vitro and in vivo .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In vivo studies have shown that this compound potently reduces bronchoconstriction, hypotension, microvascular leakage, and anaphylactic shock at various dosages . High doses of this compound may lead to toxic or adverse effects, such as systemic hypotension and increased vascular permeability . It is essential to determine the optimal dosage to balance efficacy and safety in animal models.

Metabolic Pathways

This compound is involved in metabolic pathways related to the PAF receptor. The PAF receptor is activated by PAF, a family of structurally related agonistic phospholipids . This compound inhibits the binding of PAF to the receptor, thereby preventing the activation of downstream signaling pathways, such as the MAPK pathway and phosphoinositol turnover . This inhibition affects metabolic flux and reduces the levels of metabolites associated with inflammatory responses .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It binds with low nanomolar affinity to the PAF receptor, competing with the natural ligand PAF . This binding prevents the localization and accumulation of PAF in target tissues, thereby reducing its pro-inflammatory effects . The distribution of this compound within tissues is influenced by its affinity for the PAF receptor and its ability to displace PAF .

Subcellular Localization

The subcellular localization of this compound is primarily associated with the PAF receptor on the plasma membrane. This compound’s binding to the PAF receptor prevents the receptor’s activation and subsequent signaling events . This localization is crucial for its inhibitory effects on platelet aggregation, neutrophil activation, and eosinophil activation . Additionally, this compound’s structural modifications ensure its selective targeting of the PAF receptor, enhancing its efficacy in inhibiting inflammatory responses .

Propriétés

IUPAC Name

3-[7-(2-chlorophenyl)-13-methyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-4-yl]-1-morpholin-4-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN5O2S/c1-14-25-26-19-13-24-21(16-4-2-3-5-18(16)23)17-12-15(31-22(17)28(14)19)6-7-20(29)27-8-10-30-11-9-27/h2-5,12H,6-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGPJQFOROWSRRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=C(C=C(S3)CCC(=O)N4CCOCC4)C(=NC2)C5=CC=CC=C5Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5048974
Record name Apafant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105219-56-5
Record name 3-[4-(2-Chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-2-yl]-1-(4-morpholinyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105219-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Apafant [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105219565
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Apafant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[3-[4[(2-Chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a]diazepin-2-yl]-1-oxopropyl]morpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name APAFANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J613NI05SV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Apafant
Reactant of Route 2
Reactant of Route 2
Apafant
Reactant of Route 3
Apafant
Reactant of Route 4
Reactant of Route 4
Apafant
Reactant of Route 5
Reactant of Route 5
Apafant
Reactant of Route 6
Reactant of Route 6
Apafant

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.